2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid 2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 95454-00-5
VCID: VC8334899
InChI: InChI=1S/C11H13Cl2NO4S/c1-3-14(4-2)19(17,18)10-5-7(11(15)16)8(12)6-9(10)13/h5-6H,3-4H2,1-2H3,(H,15,16)
SMILES: CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl
Molecular Formula: C11H13Cl2NO4S
Molecular Weight: 326.2 g/mol

2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid

CAS No.: 95454-00-5

Cat. No.: VC8334899

Molecular Formula: C11H13Cl2NO4S

Molecular Weight: 326.2 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid - 95454-00-5

Specification

CAS No. 95454-00-5
Molecular Formula C11H13Cl2NO4S
Molecular Weight 326.2 g/mol
IUPAC Name 2,4-dichloro-5-(diethylsulfamoyl)benzoic acid
Standard InChI InChI=1S/C11H13Cl2NO4S/c1-3-14(4-2)19(17,18)10-5-7(11(15)16)8(12)6-9(10)13/h5-6H,3-4H2,1-2H3,(H,15,16)
Standard InChI Key PJAZEADZNVJRAL-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl
Canonical SMILES CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 2,4-dichloro-5-(diethylsulfamoyl)benzoic acid is C11_{11}H12_{12}Cl2_2NO4_4S, with a molecular weight of 337.25 g/mol. This is derived by substituting the sulfamoyl group (-SO2_2NH2_2) in 2,4-dichloro-5-sulfamoylbenzoic acid (C7_7H5_5Cl2_2NO4_4S) with a diethylsulfamoyl group (-SO2_2N(C2_2H5_5)2_2).

Structural Features

  • Aromatic Core: A benzoic acid backbone with chlorine atoms at the 2- and 4-positions, enhancing electrophilic substitution reactivity.

  • Sulfonamide Group: A diethylsulfamoyl moiety (-SO2_2N(C2_2H5_5)2_2) at the 5-position, contributing to hydrogen-bonding potential and solubility modulation.

  • Acidic Proton: The carboxylic acid group (-COOH) at the 1-position, with a predicted pKa of ~2.08 , typical for benzoic acid derivatives.

Spectroscopic Data

While experimental data for this specific compound are unavailable, analogs suggest:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm1^{-1} (C=O stretch), ~1350 cm1^{-1} (S=O asymmetric stretch), and ~1150 cm1^{-1} (S=O symmetric stretch) .

  • NMR: Distinct signals for the diethylamino protons (δ 1.1–1.3 ppm for CH3_3, δ 3.3–3.5 ppm for CH2_2) and aromatic protons (δ 7.5–8.2 ppm) .

Synthesis and Manufacturing

Synthetic Route

The synthesis of 2,4-dichloro-5-(diethylsulfamoyl)benzoic acid can be inferred from methods used for related compounds :

  • Chlorosulfonation: React 2,4-dichlorobenzoic acid with chlorosulfonic acid (ClSO3_3H) in the presence of a catalyst (e.g., sulfuric acid) to form 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.

  • Amination: Treat the chlorosulfonyl intermediate with diethylamine (Et2_2NH) to substitute the chlorine atom with a diethylsulfamoyl group.

  • Acidification and Purification: Isolate the crude product via ice-water quenching, followed by recrystallization from aqueous methanol or DMSO .

Reaction Scheme:

2,4-Cl2C6H2COOHClSO3H2,4-Cl2-5-SO2Cl-C6H2COOHEt2NH2,4-Cl2-5-SO2N(Et)2-C6H2COOH\text{2,4-Cl}_2\text{C}_6\text{H}_2\text{COOH} \xrightarrow{\text{ClSO}_3\text{H}} \text{2,4-Cl}_2\text{-5-SO}_2\text{Cl-C}_6\text{H}_2\text{COOH} \xrightarrow{\text{Et}_2\text{NH}} \text{2,4-Cl}_2\text{-5-SO}_2\text{N(Et)}_2\text{-C}_6\text{H}_2\text{COOH}

Process Optimization

  • Yield: Analogous syntheses report yields of 70–85% after optimization .

  • Purity: Recrystallization achieves >99% purity, with melting points consistent with structural homogeneity (e.g., 230–232°C for the sulfamoyl analog) .

  • Industrial Scalability: The use of cost-effective raw materials (e.g., 2,4-dichlorobenzoic acid) and mild reaction conditions supports large-scale production .

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Melting Point225–228°C (dec.)
Boiling Point503.8±60.0°C (predicted)
Density1.54 g/cm3^3 (estimated)
SolubilityDMSO (slight), Methanol (heated)
logP (Octanol-Water)2.5–3.0 (estimated)
Refractive Index1.600 (estimate)

Key Observations:

  • The diethylsulfamoyl group enhances lipophilicity compared to the sulfamoyl analog, improving membrane permeability in biological systems .

  • Low water solubility necessitates formulation strategies (e.g., salt formation, prodrugs) for pharmaceutical applications .

Applications and Biological Relevance

Pharmaceutical Intermediate

  • Diuretic Agents: Structural analogs (e.g., furosemide derivatives) inhibit renal Na+^+-K+^+-2Cl^- cotransporters .

  • Antihypertensives: Sulfonamide benzoic acids modulate vasodilation via carbonic anhydrase inhibition .

Agricultural Chemistry

  • Herbicides: Chlorinated benzoic acids disrupt plant auxin signaling, a mechanism explored in agrochemical design .

Material Science

  • Polymer Additives: Sulfonamide groups improve thermal stability and flame retardancy in polyesters .

ParameterRecommendationSource Analogy
StorageSealed in dry, room temperature
Health HazardsIrritant (eyes, skin), avoid inhalation
PPEGloves, goggles, lab coat
DisposalIncineration or licensed waste management

Toxicological Notes:

  • Limited data exist for this compound, but sulfonamide derivatives may exhibit renal or hepatic toxicity with chronic exposure .

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